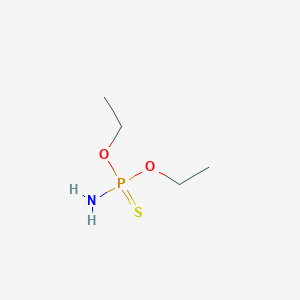

O,O-Diethyl thiophosphoramidate

Description

Structure

3D Structure

Properties

CAS No. |

17321-48-1 |

|---|---|

Molecular Formula |

C4H12NO2PS |

Molecular Weight |

169.19 g/mol |

IUPAC Name |

[amino(ethoxy)phosphinothioyl]oxyethane |

InChI |

InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |

InChI Key |

LAGRCNJEUAJJQC-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(N)OCC |

Canonical SMILES |

CCOP(=S)(N)OCC |

Other CAS No. |

17321-48-1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Thiophosphoramidate Chemistry

Mechanistic Investigations of Phosphoramidate (B1195095) and Thiophosphoramidate Formation

The formation of the P-N bond in phosphoramidates and their thio-analogs is a cornerstone of organophosphorus chemistry. The Atherton-Todd reaction stands out as a classical and widely studied method for this transformation.

Initially reported in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, the Atherton-Todd reaction facilitates the conversion of dialkyl phosphites into phosphoramidates or, in the context of this article, thiophosphoramidates, by reacting them with an amine (or ammonia) and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgwikipedia.orgmdpi.com The mechanism of this seemingly straightforward transformation has been a subject of considerable debate and investigation over the years. beilstein-journals.orgnih.gov

The elucidation of the Atherton-Todd reaction mechanism has centered on identifying the key reactive intermediates. Initially, two primary pathways were proposed. beilstein-journals.org

Pathway 1 (Discarded): This route suggested the initial formation of a dialkyl trichloromethylphosphonate intermediate. However, subsequent experimental efforts failed to detect this species, leading to this mechanism being largely discarded. beilstein-journals.org

Pathway 2 (Favored): This mechanism posits the formation of a dialkyl chlorophosphate (or in this context, a dialkyl chlorothiophosphate) as the crucial intermediate. beilstein-journals.org This electrophilic phosphorus species is then attacked by the amine nucleophile to yield the final phosphoramidate product.

Further detailed studies, including computational analyses, have refined the understanding of the second pathway. A widely accepted mechanism begins with the interaction between the base (typically a trialkylamine) and the dialkyl phosphite (B83602). beilstein-journals.orgresearchgate.net

The key steps are often depicted as follows:

A base, such as triethylamine, deprotonates the dialkyl phosphite, forming a dialkyl phosphite anion. wikipedia.org

This phosphite anion then acts as a nucleophile, attacking the halogen source (e.g., carbon tetrachloride).

This reaction generates the key intermediate, dialkyl chlorophosphate, along with a trichloromethanide anion. rsc.org

The highly reactive dialkyl chlorophosphate is then readily attacked by the amine present in the reaction mixture to form the stable phosphoramidate product and an ammonium (B1175870) salt. beilstein-journals.org

An alternative proposal suggests that the reaction may initiate with the formation of a salt between the amine base and carbon tetrachloride, creating a [amine·Cl]⁺CCl₃⁻ complex. The trichloromethanide anion then deprotonates the phosphite, leading to the formation of the dialkyl phosphonate (B1237965) anion and chloroform. rsc.org Regardless of the initial activation step, the formation of the dialkyl chlorophosphate intermediate is a common and critical feature of the prevailing mechanistic models. beilstein-journals.orgrsc.org

Table 1: Proposed Intermediates in the Atherton-Todd Reaction

| Intermediate Species | Proposed Role | Mechanistic Evidence |

|---|---|---|

| Dialkyl chlorophosphate | Key electrophilic intermediate that reacts with the amine. | Supported by numerous studies and considered the central intermediate in the favored mechanism. beilstein-journals.orgwikipedia.org |

| Dialkyl phosphite anion | Nucleophilic species that reacts with the halogenating agent. | A fundamental component of mechanisms involving base-promoted deprotonation. wikipedia.orgrsc.org |

| Trichloromethanide anion | Byproduct of the chlorination step; can act as a base. | Proposed to be the base that deprotonates the phosphite in some mechanistic variants. rsc.org |

The outcome and mechanistic course of the Atherton-Todd reaction are sensitive to the specific conditions employed. The choice of base, solvent, and halogenating agent can influence reaction efficiency and potentially alter the operative pathway.

Base: The base plays a crucial role, not only as a proton scavenger but also as a potential nucleophilic catalyst. beilstein-journals.org The use of a strong, non-nucleophilic base like sodium hydride under strictly aprotic conditions can modify the reaction pathway. beilstein-journals.org In contrast, amine bases can participate directly in the reaction sequence.

Solvent: The polarity and protic nature of the solvent can affect the stability and reactivity of the charged intermediates. Experiments using cyclohexene (B86901) as a solvent, which can trap carbene species, showed no change in the reaction rate, effectively ruling out the involvement of a dichlorocarbene (B158193) pathway under typical conditions. beilstein-journals.org

Halogenating Agent: While carbon tetrachloride is the classic reagent, other halogen sources can be used. mdpi.com Recently, modifications to the standard protocol have been developed, such as a version initiated by air, which suggests the possibility of a radical-based mechanism under certain circumstances. mdpi.com

Table 2: Effect of Reaction Conditions on the Atherton-Todd Reaction

| Condition | Variation | Influence on Mechanism | Reference(s) |

|---|---|---|---|

| Base | Trialkylamines vs. Sodium Hydride | Amines act as bases and catalysts. Strong, aprotic bases like NaH can alter the reaction course. | beilstein-journals.org |

| Solvent | Aprotic (e.g., CCl₄) vs. Carbene-trapping (e.g., Cyclohexene) | Use of cyclohexene did not affect the reaction, indicating a carbene pathway is unlikely. | beilstein-journals.org |

| Initiator | Standard (Base) vs. Air | Air can act as a radical initiator, suggesting an alternative radical pathway is possible. | mdpi.com |

The final step of the Atherton-Todd reaction, and many other transformations of thiophosphorus compounds, involves a nucleophilic substitution at the phosphorus center. For tetracoordinate thiophosphoryl (P=S) compounds like O,O-diethyl thiophosphoramidate precursors, two primary mechanistic pathways are recognized: a concerted process and a stepwise process. sapub.orgsapub.org The distinction is critical as it determines the stereochemical outcome of the reaction.

Concerted Mechanism (SN2-P): This pathway is analogous to the SN2 reaction at a carbon center. The nucleophile attacks the phosphorus atom at the same time as the leaving group departs. sapub.orgsapub.org The reaction proceeds through a single, high-energy pentacoordinate transition state, typically with a trigonal bipyramidal geometry where the incoming nucleophile and the leaving group occupy the apical positions. sapub.org This mechanism results in a predictable inversion of configuration at the phosphorus center. mdpi.com

Stepwise Mechanism (Addition-Elimination, A-E): In this pathway, the nucleophile first adds to the phosphorus center to form a distinct, metastable pentacoordinate intermediate, which has a trigonal bipyramidal structure. sapub.orgmdpi.com This intermediate then undergoes a second step where the leaving group is eliminated to form the final product. mdpi.com The lifetime and stability of this intermediate are key features of the A-E mechanism. Depending on the substituents, this intermediate may undergo pseudorotation, potentially leading to a mixture of stereochemical outcomes (both inversion and retention of configuration).

The choice between the concerted and stepwise mechanism is influenced by several factors, including the nature of the attacking nucleophile, the leaving group, and the other substituents on the phosphorus atom. sapub.orgmdpi.com For instance, reactions involving good leaving groups like chloride or bromide tend to proceed with inversion of configuration, consistent with an SN2-P mechanism. In contrast, poor leaving groups like fluoride (B91410) often favor the stepwise A-E mechanism because the strong P-F bond is difficult to break concertedly. mdpi.com

Detailed Studies of the Atherton–Todd Reaction Mechanism

Kinetic Analysis of Thiophosphoramidate Transformations

Kinetic studies provide quantitative data on reaction rates and how they are affected by variables such as pH and temperature. This information is crucial for understanding the stability of compounds like this compound in various environments.

The stability of the P-N bond in thiophosphoramidates towards hydrolysis is a key characteristic. The replacement of a phosphoryl oxygen (P=O) with sulfur (P=S) generally increases the hydrolytic stability of the molecule, particularly under acidic conditions. researchgate.net

Kinetic studies on model thiophosphoramidate compounds reveal a distinct pH-rate profile for hydrolysis. nih.gov

Neutral to Basic Conditions (pH 7-10): In this range, the hydrolysis rate is often observed to be pH-independent, indicating that the reaction is not catalyzed by hydroxide (B78521) ions. This is likely due to electrostatic repulsion between the negatively charged hydroxide and the electron-rich thiophosphoramidate moiety. nih.govnih.gov Thiophosphoramidates exhibit considerable stability in this pH region.

Acidic Conditions (pH < 7): Under acidic conditions, the rate of hydrolysis typically shows a first-order dependence on the hydronium ion concentration ([H₃O⁺]). nih.gov This indicates that the reaction is subject to specific acid catalysis, where protonation of the nitrogen or sulfur atom facilitates the nucleophilic attack by water.

For example, a study on a 3'-N,5'-S-bridging thiophosphoramidate dinucleotide analogue found that in the stable region between pH 7 and 10, the half-life (t₁/₂) for hydrolysis was approximately 13 days at 90 °C. nih.gov This demonstrates significant stability even at elevated temperatures. In addition to chemical hydrolysis, enzymatic pathways can also be significant, as O,O-diethyl thiophosphate is a known metabolite of certain organophosphate pesticides, formed via hydrolysis catalyzed by esterases such as paraoxonase (PON1). nih.gov

Table 3: pH-Rate Profile for Hydrolysis of a Model Thiophosphoramidate Analogue at 90 °C

| pH Range | Rate Dependence | Mechanistic Interpretation | Relative Stability |

|---|---|---|---|

| 1.3 - ~7 | First-order in [H₃O⁺] | Specific acid-catalyzed hydrolysis. | Decreased stability with lower pH. |

| ~7 - 10.9 | pH-independent | Uncatalyzed hydrolysis; no base catalysis observed. | High stability. |

Data derived from a study on a thymidylyl-3',5'-thymidine thiophosphoramidate analogue. nih.gov

Aminolysis Kinetics

The aminolysis of this compound, a reaction involving the cleavage of the P-N bond by an amine, is a type of nucleophilic substitution at the phosphorus center. The kinetics of such reactions are crucial for understanding the reactivity and for the application of these compounds in synthesis. While specific rate constants for the aminolysis of this compound are not readily found, studies on similar systems, such as the aminolysis of aryl phenyl chlorothiophosphates, suggest that the reaction likely proceeds through a concerted SN2-type mechanism. sapub.org

The reactivity in these reactions is influenced by several factors, including the nature of the amine nucleophile, the solvent, and the substituents on the phosphorus atom. For instance, in related phosphoramidite (B1245037) coupling reactions, the rate of reaction is significantly dependent on the nature of the amine and the alkoxy groups attached to the phosphorus. nih.govnih.gov It is reasonable to expect that the rate of aminolysis of this compound would similarly be sensitive to the steric and electronic properties of the attacking amine.

General observations from related systems suggest that more basic (and more nucleophilic) amines would react faster. The reaction kinetics can be studied by monitoring the disappearance of the reactant or the appearance of the product using techniques like spectroscopy or chromatography. A hypothetical kinetic study might yield data that could be compiled as follows:

Table 1: Hypothetical Second-Order Rate Constants for the Aminolysis of this compound with Various Amines in Acetonitrile (B52724) at 25°C

| Attacking Amine | pKa of Conjugate Acid | Hypothetical k_obs (M⁻¹s⁻¹) |

| Ammonia (B1221849) | 9.24 | Data not available |

| Methylamine | 10.66 | Data not available |

| Diethylamine | 10.93 | Data not available |

| Aniline | 4.63 | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the searched literature.

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those of organophosphorus compounds.

For the aminolysis of this compound, DFT calculations could be employed to map out the potential energy surface of the reaction. This would involve calculating the energies of the reactants, products, and any intermediates or transition states. The calculations would likely explore two main pathways for nucleophilic substitution at the thiophosphoryl center:

A concerted SN2-type mechanism: This pathway involves a single transition state where the new N-P bond is forming at the same time as the old P-N bond is breaking.

A stepwise addition-elimination mechanism: This pathway proceeds through a pentacoordinate intermediate. sapub.org

Studies on similar thiophosphoryl compounds have shown that the operative mechanism can depend on factors such as the leaving group. For example, DFT calculations on the hydrolysis of cyclic thiophosphoryl chlorides and bromides support a concerted SN2-P mechanism. semanticscholar.org In contrast, the corresponding fluorides are suggested to react via a stepwise mechanism involving a pentacoordinate intermediate. semanticscholar.org For the aminolysis of this compound, where the leaving group would be an amine, DFT studies would be invaluable in determining the preferred reaction pathway.

A key outcome of DFT studies is the characterization of transition state geometries and the calculation of activation energies. For the aminolysis of this compound, DFT would be used to model the three-dimensional structure of the transition state. In a concerted mechanism, this would be a single transition state, while a stepwise mechanism would involve two transition states corresponding to the formation and breakdown of the pentacoordinate intermediate.

The calculated activation energy (ΔG‡) provides a quantitative measure of the kinetic barrier of the reaction. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Table 2: Hypothetical DFT-Calculated Activation Energies for the Aminolysis of this compound with Ammonia

| Parameter | Concerted (S_N2-type) Pathway | Stepwise (Addition-Elimination) Pathway |

| Activation Energy (ΔG‡) in kcal/mol | Data not available | Data not available |

This table is for illustrative purposes only, as specific DFT calculations for the aminolysis of this compound are not available in the searched literature.

Advanced Analytical Method Development for O,o Diethyl Thiophosphoramidate

Chromatographic Separations and Detection

Chromatographic techniques are fundamental for isolating O,O-Diethyl thiophosphoramidate from complex matrices. Both gas and liquid chromatography offer distinct advantages depending on the sample and the analytical objective.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable organophosphorus compounds. For a molecule like this compound, GC offers high-resolution separation from other components.

The selection of the detector is critical for achieving sensitivity and selectivity. The Flame Photometric Detector (FPD) is particularly well-suited for this application. The FPD is a selective detector that exhibits a strong response to compounds containing sulfur and phosphorus atoms. mdpi.com The principle of FPD involves the combustion of the analyte in a hydrogen-rich flame. During this process, phosphorus and sulfur species emit light at characteristic wavelengths (approximately 526 nm for phosphorus and 394 nm for sulfur). mdpi.com A photomultiplier tube detects this emission, generating a signal that is highly specific to P- and S-containing compounds, thereby reducing interference from matrix components.

While specific methods for this compound are not extensively detailed in publicly available literature, the general approach used for other organophosphorus pesticides is directly applicable. researchgate.net This involves injection into a GC system equipped with a capillary column (e.g., DB-5 or similar) and an FPD operating in phosphorus-selective mode. Another highly selective detector for this purpose is the Nitrogen-Phosphorus Detector (NPD), which provides high sensitivity specifically for nitrogen- and phosphorus-containing compounds. rsc.orgnih.gov

For organophosphorus compounds that may lack the volatility or thermal stability required for GC analysis, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative. The development of an HPLC method for this compound would typically involve a reverse-phase approach.

A standard HPLC method would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. Detection for a compound like this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. Therefore, coupling HPLC with a mass spectrometer (LC-MS) is often the preferred approach, providing both high sensitivity and structural confirmation. nist.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

NMR spectroscopy provides definitive information about the molecular structure of this compound by mapping the chemical environments of its constituent atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the two ethoxy groups. This would typically appear as a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from coupling to each other. The protons of the amine (–NH₂) group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing two distinct signals corresponding to the methyl and methylene carbons of the ethoxy groups.

³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing organophosphorus compounds. It would show a single resonance, and its chemical shift would be characteristic of a thiophosphoramidate environment, providing clear evidence of the phosphorus oxidation state and bonding.

¹⁵N NMR: While less common, Nitrogen-15 NMR could be used to directly probe the nitrogen environment of the amide group.

While these techniques are standard for structural confirmation, specific, publicly available, high-resolution NMR spectral data for this compound is limited.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint for identification. For this compound, electron ionization (EI) mass spectrometry provides key structural information. akjournals.com

The mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight. The fragmentation pattern is consistent with the structure, showing characteristic losses of ethyl groups and other fragments. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound. akjournals.com

Table 1: Electron Ionization (EI) Mass Spectrum Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 29 | 45 | [C₂H₅]⁺ |

| 65 | 40 | [H₄O₃P]⁺ |

| 81 | 35 | [H₂NPS]⁺ |

| 97 | 100 | [C₂H₅O(H)PS]⁺ |

| 125 | 70 | [C₂H₅O(H)P(S)NH₂]⁺ |

| 141 | 30 | [M - C₂H₄]⁺ |

Data sourced and interpreted from the NIST WebBook for Phosphoramidothioic acid, O,O-diethyl ester. akjournals.com

Validation of Analytical Procedures

The validation of any developed analytical method is essential to ensure its reliability, accuracy, and fitness for purpose. A typical validation protocol for a chromatographic method for this compound would include the following parameters, in line with regulatory guidance.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the target compound. nist.gov

Linearity and Range: The establishment of a linear relationship between the concentration of the analyte and the detector response over a specified range. This is typically evaluated by a calibration curve using at least five concentration levels.

Accuracy: The closeness of the measured value to the true value. It is determined by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). Recoveries are typically expected to be within 70-120%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By systematically evaluating these parameters, an analytical method for this compound can be demonstrated to be reliable and suitable for its intended application. nist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Nitrogen |

| Sulfur |

Accuracy and Precision Assessments

Accuracy, representing the closeness of a measured value to a true or accepted value, and precision, indicating the degree of reproducibility among multiple measurements, are critical benchmarks in method validation. For organothiophosphates like this compound, accuracy is often evaluated through recovery studies in various sample matrices.

In a study analyzing related dialkylphosphate metabolites, the analytical method's accuracy was determined by assessing recovery rates over a specified concentration range. For O,O-diethyl thiophosphate, recoveries were found to be between 92% and 106% when tested in faecal samples. documentsdelivered.comnih.gov This high percentage of recovery indicates a strong agreement between the amount of analyte added to the matrix and the amount measured by the analytical method, confirming the method's accuracy.

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. For the analysis of dialkyphosphorus metabolites, methods have been developed that demonstrate RSDs below 10.0%, signifying high precision. researchgate.net These assessments ensure that the analytical method provides consistent and repeatable results.

Table 1: Accuracy and Precision Data for a Related Dialkylphosphate

| Analyte | Matrix | Concentration Range (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) |

|---|---|---|---|---|

| O,O-Diethyl thiophosphate | Faecal Samples | 0.05 - 5 | 92 - 106 | < 10.0% researchgate.net |

Data synthesized from multiple sources. documentsdelivered.comnih.govresearchgate.net

Linearity and Range Determination

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal, while the range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

The analytical method for O,O-diethyl thiophosphate was validated over a concentration range of 0.05 to 5 µg/g. documentsdelivered.comnih.gov Within this range, the method demonstrated acceptable accuracy and precision. Establishing a reliable linear range is essential for the quantitative analysis of unknown samples, ensuring that the measurements fall within a calibrated and dependable scope. For some analytical procedures, such as headspace gas chromatography, method adjustments like the inclusion of ammonia (B1221849) in sample vials have been shown to improve linearity for certain classes of compounds. researchgate.net

Specificity and Robustness Considerations

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Specificity is a key challenge in the analysis of O,O-diethyl organophosphorus pesticides due to their structural similarities. One approach to achieve high specificity is the development of broad-specificity immunoassays. nih.gov For instance, a competitive indirect enzyme-linked immunosorbent assay (ciELISA) was developed using a monoclonal antibody raised against a specific hapten, which could then be used for the broad-specific determination of multiple O,O-diethyl organophosphorus pesticides. nih.gov The use of gas chromatography, which separates components of a mixture before detection, is another fundamental strategy for ensuring specificity. nih.gov

Robustness is evaluated by observing the impact of matrix effects on the analytical signal. documentsdelivered.comnih.gov The presence of interfering substances in a sample matrix can enhance or suppress the signal, affecting accuracy. Method development often includes strategies to mitigate these effects. For example, in some chromatographic methods, changing the sample diluent has been shown to eliminate matrix effects that caused the overestimation of an analyte. researchgate.net This demonstrates the method's robustness and reliability across different conditions.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for successful analysis, aiming to isolate this compound from the sample matrix and convert it into a form suitable for the chosen analytical instrument.

Phase Transfer Reactions for Esterification

Due to their polar and non-volatile nature, many organophosphate metabolites, including this compound, require derivatization before analysis by gas chromatography (GC). researchgate.net A common and effective derivatization strategy is esterification via a phase transfer reaction. documentsdelivered.comnih.gov

This process, known as phase transfer catalysis (PTC), facilitates the migration of a reactant from one phase into another where the reaction occurs. mdpi.com In the case of analyzing water-soluble O,O-diethyl thiophosphate, the compound is first deprotonated in an aqueous phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, then forms an ion pair with the thiophosphate anion. mdpi.com This ion pair is soluble in the organic phase and moves into it, where it can react with an alkylating agent, such as pentafluorobenzyl bromide (PFBBr), to form a volatile ester derivative. documentsdelivered.comnih.govresearchgate.net This derivative is then readily analyzed by GC. The yield of this derivatization is dependent on factors such as reaction time. documentsdelivered.comnih.gov

Table 2: Phase Transfer Reaction for Derivatization

| Step | Description |

|---|---|

| 1. Anion Formation | The thiophosphoramidate is in an aqueous solution. |

| 2. Ion Pair Formation | A phase transfer catalyst combines with the thiophosphoramidate anion. |

| 3. Phase Transfer | The ion pair moves from the aqueous phase to an organic phase. |

| 4. Derivatization | In the organic phase, the anion reacts with an alkylating agent (e.g., PFBBr) to form a volatile ester. documentsdelivered.comnih.govresearchgate.net |

| 5. Analysis | The resulting ester is analyzed by Gas Chromatography (GC). |

Extraction and Purification Protocols

Before derivatization and analysis, the target compound must be extracted from the sample and purified to remove interfering components. The specific protocol depends heavily on the sample matrix.

A general workflow for solid samples, such as faeces, involves initial homogenization in water to dissolve the water-soluble analytes. documentsdelivered.comnih.gov For liquid samples like plasma, an extraction might be performed with a solvent such as acetonitrile after saturating the sample with sodium chloride to improve the recovery of polar metabolites. researchgate.net Another common technique is solid-phase extraction (SPE) using ion-exchange resins, which can quantitatively extract organophosphate metabolites from aqueous samples like urine. researchgate.net

Following initial extraction, further purification is often necessary. A typical purification protocol involves a liquid-liquid extraction, for instance with diethyl ether. scispace.com The combined organic phases are then washed with water, dried over a desiccant like magnesium sulfate (B86663) (MgSO4), filtered, and concentrated. scispace.com For achieving very high purity, techniques such as column chromatography over silica (B1680970) gel or distillation using a film evaporator can be employed. scispace.comgoogle.com

Table 3: Example of a Purification Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Solvent Extraction | Extract aqueous phase with Diethyl Ether (Et2O) (3 x 30 mL). scispace.com | Transfer analyte to an organic solvent. |

| 2. Washing | Wash combined organic phases with H2O. scispace.com | Remove water-soluble impurities. |

| 3. Drying | Dry over Magnesium Sulfate (MgSO4). scispace.com | Remove residual water from the organic solvent. |

| 4. Filtration & Concentration | Filter and concentrate the organic phase. scispace.com | Remove the drying agent and reduce volume. |

| 5. Chromatography | Purify by column chromatography over silica gel. scispace.com | Separate the target compound from remaining impurities. |

Applications of O,o Diethyl Thiophosphoramidate in Chemical Sciences

Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has witnessed significant advancements with the introduction of chiral phosphorus-containing compounds. beilstein-journals.org While traditional chiral phosphoric acids have been highly successful, the exploration of their thio- and amido-derivatives, such as those related to O,O-diethyl thiophosphoramidate, has opened new avenues for asymmetric catalysis.

Chiral Thiophosphoramidates as Organocatalysts

Chiral thiophosphoramidates, which incorporate a thiophosphoryl group and a chiral amine moiety, have been investigated as a class of bifunctional organocatalysts. These molecules possess both a Brønsted acidic site (the P-OH or P-SH group) and a Lewis basic site (the nitrogen atom of the phosphoramidate), allowing them to activate both the nucleophile and the electrophile in a chemical reaction.

One notable example is the development of a thiophosphoramidate bifunctional catalyst based on a pyrrolidine (B122466) backbone. This catalyst has demonstrated high efficiency in the Michael reaction of ketones to nitroolefins, yielding products with excellent diastereoselectivity and enantioselectivity. thieme-connect.com The superiority of the thiophosphoramidate catalyst over its oxo-analogue in this reaction suggests that the electronic and steric properties imparted by the sulfur atom are crucial for its catalytic activity. thieme-connect.com

The intrinsic chirality of thiophosphorus acids, which exists due to the tautomeric equilibrium between the thiolic and thionic forms, provides a key advantage. beilstein-journals.orgnih.gov This inherent chirality at the phosphorus atom, when combined with other chiral elements in the molecule, can lead to highly effective asymmetric catalysts. beilstein-journals.orgnih.gov Researchers have synthesized various C1-symmetrical thiophosphorus acids to explore their potential in asymmetric transformations, aiming to overcome some of the limitations of the more common C2-symmetrical catalysts. beilstein-journals.orgnih.gov

Exploration in Asymmetric Transformations

The application of chiral thiophosphoramidate-related catalysts has been explored in several key asymmetric transformations. For instance, novel chiral bidentate phosphoramides have been synthesized and tested as organocatalysts in the stereoselective allylation of aldehydes. nih.gov These catalysts, particularly those with a pyridine-based structure, have shown the ability to coordinate with tetrachlorosilane, generating a self-assembled entity that promotes the reaction with good results. nih.gov

Although the efficacy of some newly synthesized chiral thiophosphorus acids was found to be modest in specific reactions like the asymmetric transfer hydrogenation of 2-phenylquinoline, the synthetic strategies developed are valuable for the future design of more efficient catalysts. beilstein-journals.orgnih.gov The straightforward synthesis and the potential for modular design, where different components can be easily varied, make these compounds attractive targets for further research in asymmetric catalysis. beilstein-journals.orgnih.gov

Application in Modified Nucleic Acid Chemistry

The quest for synthetic oligonucleotides with enhanced stability, binding affinity, and cellular uptake has led to numerous chemical modifications of the natural nucleic acid structure. This compound and its derivatives have played a significant role in this area, particularly in the development of thiophosphoramidate morpholino oligonucleotides (TMOs).

Thiophosphoramidate Morpholino Oligonucleotides (TMOs) Synthesis and Properties

Thiophosphoramidate morpholinos (TMOs) are a novel class of oligonucleotide analogues that integrate the structural features of two well-established therapeutic pharmacophores: phosphorothioates and morpholinos. nih.govacs.orgresearchgate.net These molecules consist of morpholino nucleosides connected by thiophosphoramidate internucleotide linkages. researchgate.netnih.gov A key advantage of TMOs is that they can be synthesized using automated solid-phase synthesis methodologies, similar to standard DNA synthesis, which facilitates their production. researchgate.netnih.gov

The synthesis of TMOs and their chimeras with DNA has been optimized, allowing for the creation of novel oligonucleotide analogues with tailored properties. nih.govacs.org These synthetic strategies enable the incorporation of morpholino-pS moieties and other sugar modifications, expanding the chemical space for therapeutic oligonucleotides. nih.govacs.orgbiosyn.com

Development of Nuclease-Resistant Oligonucleotides

A critical requirement for therapeutic oligonucleotides is resistance to degradation by cellular nucleases. nih.gov Natural DNA and RNA are susceptible to cleavage by these enzymes, limiting their in vivo efficacy. nih.gov Chemical modifications to the phosphodiester backbone are a common strategy to enhance nuclease resistance. nih.gov

TMOs have demonstrated high stability against 3'-exonucleases, a major pathway for oligonucleotide degradation. nih.govacs.orgresearchgate.net This enhanced stability is a direct consequence of the thiophosphoramidate linkage, which is not readily recognized and cleaved by nucleases. The replacement of an oxygen atom with sulfur in the phosphoramidate (B1195095) backbone imparts significant resistance to enzymatic degradation. nih.gov

Role in Nucleic Acid Ligation Technologies

This compound derivatives play a crucial role in the development of innovative nucleic acid ligation technologies. These methods are essential for constructing complex nucleic acid structures for various applications in diagnostics, biotechnology, and nanotechnology. nih.gov

One approach involves the chemical ligation of two oligonucleotide strands in the presence of a template. nih.gov A key strategy utilizes an electrophilic phosphorothioester (EPT) group, which can be generated by converting a nucleophilic phosphorothioate (B77711) on an oligonucleotide using Sanger's reagent. nih.gov The resulting EPT oligonucleotide is stable enough to be isolated and stored for later use. nih.gov The ligation reaction proceeds by reacting the EPT oligonucleotide with an amino-modified oligonucleotide at a neutral to slightly basic pH, forming a stable phosphoramidate bond with good yields. nih.gov This method offers a straightforward and efficient way to ligate both DNA and RNA strands. nih.gov

The stability and reactivity of the EPT group have been characterized, demonstrating its utility in forming phosphoramidate linkages at either the 3' or 5' end of an oligonucleotide. nih.gov The resulting phosphoramidate bond is a suitable mimic of the natural phosphodiester linkage, exhibiting sufficient stability for a wide range of biological applications. nih.gov

| Ligation Reaction Parameters | Yield (%) |

| pH 8.0, 30 min | 53 |

| pH 8.0, 120 min | 75 |

| pH 7.0, 30 min | 34 |

| pH 7.0, 120 min | 61 |

| pH 6.0, 120 min | 23 |

This table presents the ligation product yields under different pH conditions and reaction times, as reported in studies on EPT-based chemical ligation. nih.gov

Another ligation strategy involves the use of cleavable disulfide bonds to join two unprotected polynucleotides or a polynucleotide and a protein. nih.gov In this method, each oligonucleotide is first converted to an adduct where cystamine (B1669676) is linked to the 5'-terminal phosphate (B84403) via a phosphoramidate bond. nih.gov Mixing and reducing these adducts, followed by removal of the reducing agent, leads to oxidation and the formation of the desired dimer. nih.gov This technique has been successfully used to ligate a deoxynucleotide probe to MDV-1 RNA, a substrate for Q beta RNA polymerase, and to attach probes to proteins like peroxidase and human IgG while preserving their biological activity. nih.gov

Materials Science Applications

The chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the development of flame-retardant materials and the functionalization of surfaces.

Contribution to Flame Retardant Compound Development

Organophosphorus compounds, including derivatives of this compound, are increasingly utilized as flame retardants due to their excellent thermal and hydrolytic stability. mdpi.com These compounds can be incorporated into various polymers to enhance their fire resistance.

A novel flame retardant, diethyl methacryloylphosphoramidate, which contains both phosphorus and nitrogen, has been synthesized and grafted onto cotton fabrics. researchgate.net This modification was achieved using electron beam irradiation and pad-dry-cure processes. The successful grafting of the flame retardant onto the cotton fibers was confirmed by surface characterization techniques. researchgate.net The treated cotton fabrics exhibited significantly improved flame retardancy, as demonstrated by vertical flammability tests. researchgate.net

Another approach involves the synthesis of a flame-retardant monomer, diethyl (acryloyloxy) ethylthiophosphoramidate (DEAETPN), by reacting (2-hydroxy-ethyl)-thiophosphoramidic acid O,O'-diethyl ester with an initiator. kashanu.ac.irkashanu.ac.ir This monomer can then be grafted onto cotton fabrics through surface-initiated atom transfer radical polymerization (ATRP). kashanu.ac.irkashanu.ac.ir The resulting polymer-grafted cotton, and its subsequent nanocomposite with montmorillonite, shows enhanced thermal stability and flame-retardant properties. kashanu.ac.irkashanu.ac.ir

The effectiveness of phosphorus-containing flame retardants is often enhanced by the presence of other elements like silicon. nih.gov Research has shown a synergistic effect between phosphorus and silicon in improving the fire resistance of materials like epoxy resins and polyethylene (B3416737) terephthalate (B1205515). nih.gov

| Flame Retardancy Test Results for Modified Cotton | |

| Parameter | Observation |

| Limiting Oxygen Index (LOI) of ungrafted cotton | 18% |

| LOI of cotton grafted with DMPP (EB process) | 23.8% to 30.2% |

| LOI of cotton grafted with DMPP (PDC process) | 23.4% to 28.7% |

| Vertical Flammability Test | Passed for grafted samples |

This table summarizes the improvement in flame retardancy of cotton fabrics after being treated with diethyl methacryloylphosphoramidate (DMPP) using electron beam (EB) and pad-dry-cure (PDC) processes. researchgate.net

Functionalization of Surfaces and Polymers

The reactivity of the thiophosphoramidate group and its precursors makes it a useful moiety for the functionalization of surfaces and polymers, enabling the tailoring of their properties for specific applications.

One method involves the post-polymerization functionalization of linear polyglycidol. rsc.org The hydroxyl groups in the side chains of polyglycidol can undergo a base-catalyzed Michael addition to diethyl vinylphosphonate. rsc.org Subsequent hydrolysis of the resulting diethyl phosphonatoethyl side groups yields a new class of polyglycidols with pendant phosphonic acid groups, which can impart new functionalities to the polymer. rsc.org

Surface functionalization can also be achieved by creating thiol-terminated hyperbranched polymers on a substrate, such as stainless steel. rsc.org These thiol groups provide a versatile platform for further modification through various thiol-based "click" chemistry reactions, including thiol-epoxy coupling, thiol-ene radical photo-addition, and thiol-Michael addition. rsc.org This allows for the attachment of a wide range of molecules to the surface, enabling the creation of materials with specific properties, such as antifouling or bactericidal surfaces. rsc.org

The ability to modify polymer surfaces is crucial for biomedical applications. mdpi.comspringernature.com Various techniques, including plasma treatment and grafting of polymers, are employed to alter the surface properties of materials to enhance biocompatibility, control cell adhesion, or introduce antimicrobial properties. mdpi.com

Advanced Synthetic Reagents and Intermediates

This compound and its derivatives are valuable reagents and intermediates in advanced organic synthesis. Their unique reactivity allows for the construction of complex molecules and the introduction of the thiophosphoramidate functionality into a variety of structures.

The synthesis of thiophosphoramidate morpholino oligonucleotides (TMOs) exemplifies the use of this compound derivatives as advanced synthetic building blocks. nih.govresearchgate.net The development of a simplified synthesis strategy for these complex molecules opens up new avenues for creating novel oligonucleotide analogues with potential therapeutic applications. nih.gov

Furthermore, the synthesis of flame-retardant monomers like diethyl (acryloyloxy) ethylthiophosphoramidate highlights the role of this compound as a key intermediate. kashanu.ac.irkashanu.ac.ir The multi-step synthesis involves the initial formation of (2-hydroxy-ethyl)-thiophosphoramidic acid O,O'-diethyl ester, which is then further reacted to produce the final polymerizable monomer. kashanu.ac.irkashanu.ac.ir

The reactivity of related compounds, such as O,O-diethyl 2,4-dinitrophenyl thionophosphate, with nucleophiles like thiols demonstrates the potential for these compounds to be used in selective chemical transformations. rsc.org The ability to control the reaction pathway based on the nucleophile and reaction conditions makes these compounds useful tools for synthetic chemists.

Activation of Organic Functional Groups via Thiophosphoramidate Intermediates

The activation of inherently non-reactive functional groups is a cornerstone of modern organic synthesis. This compound intermediates, often generated in situ from precursors like O,O-diethyl chlorothiophosphate, serve as effective activators for functional groups such as amines and alcohols. This activation strategy transforms them into better leaving groups, thereby enabling subsequent nucleophilic substitution or elimination reactions that would otherwise be challenging.

A notable application of this principle is in the synthesis of isothiocyanates from primary amines. The reaction of various aromatic and aliphatic amines with carbon disulfide in the presence of a related compound, diethyl chlorophosphate, proceeds efficiently to yield the corresponding isothiocyanates. thieme-connect.de This transformation involves the in-situ formation of a dithiocarbamate (B8719985) salt, which is then activated by the phosphorus reagent. The phosphorus moiety converts the hydroxyl group of the dithiocarbamic acid intermediate into a good leaving group, facilitating the elimination to form the isothiocyanate. This method is advantageous due to its one-pot nature, speed, and ease of execution. thieme-connect.deijcce.ac.ir While this example uses diethyl chlorophosphate, the underlying principle of activating a functional group via a phosphorus-based intermediate is directly applicable to thiophosphoramidates.

The following table summarizes the synthesis of various isothiocyanates from primary amines, demonstrating the versatility of this activation method.

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Aniline | Phenyl isothiocyanate | 75 |

| 2 | 4-Methylaniline | 4-Methylphenyl isothiocyanate | 80 |

| 3 | 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 82 |

| 4 | 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 70 |

| 5 | Benzylamine | Benzyl isothiocyanate | 85 |

| 6 | Cyclohexylamine | Cyclohexyl isothiocyanate | 78 |

| Data derived from studies on the synthesis of isothiocyanates using phosphorus-based activators. |

Another fundamental activation strategy in organic chemistry is the conversion of alcohols, which are poor leaving groups (as hydroxide (B78521), OH⁻), into more reactive species. While direct use of this compound for this is not widely documented, the principle is analogous to well-established methods like tosylation. In tosylation, an alcohol is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine. This reaction converts the alcohol into a tosylate ester (-OTs), which is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. The driving force is the stability of the tosylate anion, which is highly resonance-stabilized. Similarly, converting an alcohol to a thiophosphoramidate derivative would render the oxygen a good leaving group, poised for subsequent transformations.

The activation of an alcohol's hydroxyl group is a critical step that allows for its conversion into other functional groups. The Mitsunobu reaction, for example, allows for the conversion of primary and secondary alcohols to esters, phenyl ethers, and thioethers with clean inversion of stereochemistry. missouri.eduorganic-chemistry.orgwikipedia.org This reaction involves the activation of the alcohol with triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). missouri.eduwikipedia.org The Appel reaction provides another route to convert alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane. organic-chemistry.orgwikipedia.org Both of these named reactions proceed via an oxyphosphonium intermediate, which transforms the hydroxyl group into an excellent leaving group. organic-chemistry.orgorganic-chemistry.org

Role in One-Pot Synthesis Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly valued in chemical synthesis for their efficiency, reduced waste, and operational simplicity. This compound and its precursors are valuable reagents in designing such multi-component reactions, particularly for the construction of heterocyclic scaffolds.

A prominent example is the synthesis of thiazole (B1198619) derivatives. Thiazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry, known to exhibit a range of biological activities, including anticancer properties. nih.govmdpi.com One-pot procedures for thiazole synthesis often involve the condensation of a thioamide with an α-haloketone, a classic approach known as the Hantzsch thiazole synthesis.

In a representative one-pot, three-component synthesis, a ketone, thiosemicarbazide (B42300), and an oxidizing agent can be reacted to form aminothiazole derivatives. A plausible mechanism involves the initial formation of a thiosemicarbazone from the ketone and thiosemicarbazide. An this compound intermediate, formed in situ, could then play a crucial role. For instance, reaction of an α-haloketone with a thiophosphoramidate source could facilitate the cyclization. More advanced one-pot strategies for thiazole synthesis involve the reaction of α-halocarbonyl compounds with thiosemicarbazide and various anhydrides, catalyzed by reusable nanoparticles, showcasing the evolution of these synthetic strategies toward greener chemistry. researchgate.net

The following table presents examples of thiazole derivatives synthesized via one-pot multicomponent reactions, highlighting the structural diversity achievable with these methods.

| Entry | Carbonyl Compound | Other Reactants | Product | Yield (%) |

| 1 | Acetophenone | Thiosemicarbazide, Aryl aldehyde | 2-Amino-4-phenyl-5-arylthiazole | 85 |

| 2 | Cyclohexanone | Thiosemicarbazide, Aryl aldehyde | 2-Amino-4,5-spirocyclohexyl-thiazole derivative | 82 |

| 3 | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide, Acetyl acetone | 4-Hydroxy-6-methyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-pyran-2-one | 88 acgpubs.org |

| 4 | 2-Benzyloxy-5-acetyl-benzoic acid methyl ester | Thiosemicarbazide, Pyrazole-4-carbaldehyde | 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester | 75-85 ijcce.ac.ir |

| Data derived from various one-pot thiazole synthesis methodologies. |

These one-pot strategies, which may involve thiophosphoramidate-like intermediates, are highly efficient and environmentally benign, making them attractive for the synthesis of libraries of biologically active compounds. missouri.edu The ability to construct complex heterocyclic systems in a single step from simple precursors underscores the synthetic utility of reagents that can facilitate multiple bond-forming events in a controlled sequence.

Environmental Fate and Transformation Mechanisms of Thiophosphoramidates

Degradation Pathways in Environmental Compartments

The breakdown of O,O-diethyl thiophosphoramidate in the environment occurs through several key pathways, including hydrolysis in water, breakdown by microorganisms, and transformation by light.

Hydrolysis in Aqueous Systems

Hydrolysis is a primary degradation pathway for many organophosphate compounds in water. The rate of this chemical breakdown is influenced by factors such as pH and temperature. For instance, the hydrolysis of similar organophosphate compounds like parathion (B1678463) has been shown to be temperature-dependent. researchgate.net The process involves the breaking of chemical bonds by reaction with water. In the case of some organophosphates, hydrolysis can be an autocatalytic process, meaning the degradation products can themselves speed up the reaction. nih.gov

The degradation of this compound and related compounds in aqueous environments can lead to the formation of various products. For example, the hydrolysis of O,O-diethyl dithiophosphate (B1263838) can result in the formation of ethanol (B145695) and orthophosphate. nih.govscispace.com Similarly, the degradation of chlorpyrifos, another organophosphate, can yield O,O-diethyl phosphorothioate (B77711) through hydrolysis. mdpi.com

Biodegradation Processes

Microorganisms play a crucial role in the breakdown of this compound and related compounds in the environment. Several bacterial strains have been identified that can degrade these substances. For example, bacteria such as Aeromonas, Pseudomonas, Flavobacterium, and Bacillus species have been shown to break down O,O-diethyl dithiophosphate. nih.govscispace.com The degradation process often involves enzymes, such as acid phosphodiesterase, which can initiate the breakdown of the compound. nih.govscispace.com

The efficiency of biodegradation can be influenced by environmental conditions. For instance, the degradation of diethyl phthalate (B1215562) by Pseudomonas putida was found to be optimal at a pH of 7.0 and a temperature of 30°C. nih.gov The biodegradation of this compound and its parent compounds can proceed through various pathways, leading to different intermediate and final products. For example, the biodegradation of ethion (B1671404) by Pseudomonas and Azospirillum species did not result in the accumulation of O,O-diethylthiophosphate, suggesting its rapid further degradation. nih.gov

| Microorganism | Degraded Compound | Key Findings |

| Aeromonas, Pseudomonas, Flavobacterium, Bacillus | O,O-diethyl dithiophosphate | Degraded the compound to ethanol and orthophosphate. nih.govscispace.com |

| Pseudomonas, Azospirillum | Ethion | Capable of biodegrading Ethion in minimal salts medium. nih.gov |

| Pseudomonas putida | Diethyl phthalate (DEP) | Completely degraded 200 mg/L of DEP within 22 hours. nih.gov |

| Sphingobium yanoikuyae SHJ | Diethyl phthalate (DEP) | Degraded DEP through two proposed pathways. researchgate.net |

Phototransformation Studies

Phototransformation, or the breakdown of chemical compounds by light, is another important degradation pathway. Studies on diethyl phthalate (DEP), a related compound, have shown that it can be degraded by a TiO2/UV process. epa.gov The rate of degradation is influenced by factors such as the concentration of the photocatalyst (TiO2) and the pH of the solution. epa.gov The optimal conditions for DEP degradation were found to be a TiO2 dosage of 1 g/L and a pH of 7.0, resulting in a 78.6% degradation rate. epa.gov

Transport and Distribution Mechanisms

The movement and distribution of this compound in the environment are governed by its interactions with soil and sediment, as well as its tendency to volatilize into the air.

Adsorption-Desorption Dynamics in Soil and Sediments

The mobility of this compound and its metabolites in soil is influenced by soil properties. Generally, hydrolysis products of organophosphorus insecticides are significantly more mobile than their parent compounds. researchgate.net Soil characteristics such as organic matter content, clay content, and cation exchange capacity can affect the movement of these chemicals, with higher levels of these components typically leading to lower mobility. researchgate.net Soil pH also plays a significant role, with increased mobility often observed in soils with higher pH values. researchgate.net

Volatilization Studies and Air Transport

Atmospheric reactions with hydroxyl (OH) radicals and nitrate (B79036) (NO3) radicals can contribute to the degradation of organophosphate compounds in the air. nih.gov Studies on compounds like diethyl methylphosphonate (B1257008) (DEMP), diethyl ethylphosphonate (DEEP), and triethyl phosphate (B84403) (TEP) have determined the rate constants for these reactions, which are crucial for understanding their atmospheric lifetime and transport potential. nih.gov

| Compound | Rate Constant for OH Radical Reaction (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| Diethyl methylphosphonate (DEMP) | 5.78 ± 0.24 |

| Diethyl ethylphosphonate (DEEP) | 6.45 ± 0.27 |

| Triethyl phosphate (TEP) | 5.44 ± 0.20 |

Modeling and Predictive Environmental Chemistry

The environmental journey of this compound, like many chemical compounds released into the ecosystem, is governed by a complex interplay of chemical, physical, and biological processes. Predicting this fate is crucial for environmental risk assessment. Modern computational chemistry and predictive models offer powerful tools to forecast the behavior and transformation of such compounds before and during their environmental exposure.

Computational Approaches for Environmental Fate Prediction

Computational chemistry provides a theoretical framework to predict the degradation and reactivity of organic molecules like this compound. These first-principles approaches, including quantum chemical and semi-empirical methodologies, are instrumental in understanding a compound's long-term stability and its reactions with environmental agents such as water and oxygen. purdue.edu

One of the primary computational tools is Density Functional Theory (DFT) . DFT-based methods are used to construct detailed degradation reaction networks. purdue.edu By calculating the Gibbs free energy and heats of reaction for potential transformation pathways, scientists can elucidate the mechanistic details of processes like hydrolysis and oxidation. purdue.edu This allows for the prediction of the most likely degradation routes and the identification of potential persistent transformation products.

Automated reaction prediction algorithms can efficiently explore the vast landscape of possible thermo-oxidative reactions. purdue.edu For complex reactions, especially those involving ubiquitous environmental degradants like dioxygen, more advanced methods such as the Complete Active Space Self-Consistent Field (CASSCF) may be required to accurately capture the electronic properties and reactivity. purdue.edu These computational models can simulate the influence of environmental stressors, providing insights into how factors like temperature and the presence of other chemicals might affect the degradation rate and pathways of this compound. purdue.eduresearchgate.net High-resolution environmental fate models can then integrate this chemical data to estimate concentrations of the parent compound and its degradation products in various environmental compartments. elsevierpure.com

Table 1: Computational Methods in Environmental Fate Prediction

| Method | Application for this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Constructing degradation reaction networks; calculating reaction energies for hydrolysis and oxidation. purdue.edu | Predicts the most energetically favorable degradation pathways and the structure of potential transformation products. |

| Automated Reaction Prediction Algorithms | Systematically exploring the landscape of possible chemical reactions in various environmental media. purdue.edu | Efficiently identifies numerous potential degradation reactions for further investigation. |

| CASSCF (Complete Active Space Self-Consistent Field) | Investigating reactions with complex electronic characteristics, such as oxidation by atmospheric dioxygen. purdue.edu | Provides a more accurate description of specific, complex degradation mechanisms that may not be well-described by simpler models. purdue.edu |

Identification and Characterization of Transformation Products

A critical aspect of understanding the environmental fate of this compound is the identification of its transformation products, which may have their own distinct environmental and toxicological profiles. The primary transformation mechanism for many organophosphorus compounds is hydrolysis.

For thiophosphoramidates, hydrolysis can lead to the cleavage of the P-N bond. nih.govnih.gov Studies on related thiophosphoramidate analogs show that this cleavage is often catalyzed by acid, with the rate being first-order in relation to the hydrogen ion concentration at a low pH. nih.gov The stability of the P-N bond in thiophosphoramidates can be significantly different from their phosphoramidate (B1195095) counterparts. nih.gov

Key transformation products can be identified using advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful method for separating and identifying hydrolytic products from complex environmental matrices. nih.gov This technique allows for the detection of mass ladders from different parts of the molecule, which helps in confirming the sequence and structure of the resulting products. nih.gov

Depending on the conditions, other reactions can compete with P-N bond cleavage. For instance, desulfurization (the replacement of the sulfur atom with an oxygen atom) can occur, yielding an oxo-analog. nih.gov Another potential transformation product is O,O-diethyl hydrogen thiophosphate, a metabolite formed from related organophosphorus compounds. nih.gov The formation of such metabolites can be influenced by enzymatic processes, such as the action of paraoxonase (PON1), which is known to hydrolyze organophosphates. nih.gov

Table 2: Potential Transformation Reactions and Products

| Transformation Process | Description | Potential Products | Analytical Method |

|---|---|---|---|

| Hydrolysis (P-N Bond Cleavage) | Acid-catalyzed cleavage of the phosphorus-nitrogen bond. nih.govnih.gov | O,O-diethyl hydrogen thiophosphate, aminol group. | Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov |

| Desulfurization | Replacement of the sulfur atom with an oxygen atom. nih.gov | O,O-Diethyl phosphoramidate. | Not specified in sources. |

| Oxidative Metabolism | Enzyme-mediated oxidation, often a precursor to hydrolysis. nih.gov | Proximal toxins (oxo-analogs). | Not specified in sources. |

Methodologies for Environmental Fate Studies

To validate predictive models and fully understand how this compound behaves in the environment, researchers rely on meticulously designed laboratory and field studies. These studies aim to simulate natural conditions and trace the compound's path and transformation over time.

Use of Radiolabeled and Non-Radiolabeled Compounds in Tracing

Environmental fate studies are essential for evaluating the behavior of chemicals in the environment. battelle.org These investigations often employ both radiolabeled and non-radiolabeled versions of the target compound to track its distribution, degradation, and transformation. battelle.org

A radiolabeled compound is a substance where one or more of its atoms have been replaced by a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). battelle.orgnih.gov The radiation emitted by these isotopes acts as a detectable tag, allowing scientists to trace the molecule and its fragments through complex environmental samples like soil, water, and biota. battelle.org

The key advantages of using radiolabeled compounds include:

Mass Balance : Radiolabeling allows for a precise accounting of the applied substance throughout the study. This ensures that all fractions—the portion that degraded, volatilized, or adsorbed to soil particles—are quantified, providing a complete picture of the compound's fate. battelle.org

Transformation Pathway Identification : By tracking the radioactive tag, researchers can detect and identify intermediate degradation products, offering a more complete understanding of the transformation pathways. battelle.org

Sensitivity and Lower Detection Limits : Radiometric detection methods are often highly sensitive, enabling the quantification of very low concentrations of the parent compound and its degradants. battelle.org

Reduced Matrix Interference : The unique signal from the radiolabel is less likely to be obscured by other chemicals in the environmental sample, leading to more reliable analytical results. battelle.org

When designing a study with a radiolabeled compound, careful consideration must be given to the position of the radiolabel within the molecule. The label's location determines which degradation products will remain radioactive and thus detectable. battelle.org The specific activity (the amount of radioactivity per amount of substance) is also crucial, as it affects the sensitivity of detection and the potential for the compound to degrade during storage (radiolysis). battelle.org

Non-radiolabeled compounds, which are the original, unmodified substances, are also used, often for calibrating analytical instruments and for studies where the high cost or handling requirements of radiolabeled materials are prohibitive. battelle.org

Experimental Design for Environmental Simulation Studies

Environmental simulation studies are laboratory-based experiments designed to mimic the conditions of specific ecosystems (e.g., aquatic, terrestrial) to investigate the rate and route of a chemical's degradation. nih.gov These studies are fundamental to assessing persistence and transformation under controlled, repeatable conditions.

A typical experimental design involves incubating the compound of interest, such as this compound, in samples taken from the environment, like natural water and soil. Key degradation processes investigated include:

Hydrolysis : To study hydrolysis, the compound is added to sterile aqueous buffer solutions at various pH levels (e.g., acidic, neutral, alkaline) and temperatures. researchgate.netnih.gov Samples are taken at regular intervals and analyzed to determine the rate of disappearance of the parent compound and the appearance of hydrolysis products.

Photolysis : To assess degradation by sunlight, solutions of the compound are exposed to light sources that simulate the natural solar spectrum. rsc.org Control samples are kept in the dark to distinguish between light-induced and other degradation processes.

Biodegradation : To measure microbial degradation, the compound is introduced into "living" (non-sterile) soil or water samples. researchgate.netnih.gov The rate of degradation is compared to that in sterile control samples to isolate the effect of microorganisms. Studies may also seek to isolate and identify specific microbial strains capable of using the compound as a carbon source. nih.gov For example, a study on diethyl terephthalate (B1205515) identified a Delftia sp. strain that could effectively degrade the compound under a wide range of pH (6.0-9.0) and temperature (20-42°C) conditions. nih.gov

These simulation studies often use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) to separate and quantify the parent compound and its transformation products. nih.govnih.gov When radiolabeled compounds are used, techniques like scintillation counting are employed to measure the radioactivity in different sample fractions. nih.gov The data from these experiments provide critical parameters for environmental fate models.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₁₂NO₂PS |

| O,O-diethyl hydrogen thiophosphate | C₄H₁₁O₃PS |

| O,O-Diethyl phosphoramidate | C₄H₁₂NO₃P |

| Parathion (O,O-diethyl-O-p-nitrophenylthiophosphate) | C₁₀H₁₄NO₅PS |

| Diethyl terephthalate | C₁₂H₁₄O₄ |

| Carbon-14 | ¹⁴C |

| Tritium | ³H |

| Dioxygen | O₂ |

| Water | H₂O |

Q & A

Q. How do environmental factors (e.g., pH, microbial activity) influence the degradation kinetics of this compound in agricultural soils?

- Methodological Answer : Conduct soil column experiments with controlled pH (5.5–8.5) and microbial activity (sterile vs. non-sterile). Analyze degradation half-lives via QuEChERS extraction and LC-MS/MS. Metagenomic sequencing (16S rRNA) correlates microbial diversity with degradation rates, identifying keystone degraders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.